molecular formula C17H19NO2 B14258593 N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide CAS No. 442669-65-0

N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide

Cat. No.: B14258593
CAS No.: 442669-65-0
M. Wt: 269.34 g/mol
InChI Key: RLEBYZJBMZZXSZ-XJKSGUPXSA-N
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Description

N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide is a chemical compound with a complex structure that includes a hydroxy group, a phenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide typically involves the reaction of N-methylbenzamide with a suitable precursor that introduces the hydroxy and phenyl groups. One common method involves the use of a chiral catalyst to ensure the correct stereochemistry of the product. The reaction conditions often include a controlled temperature and pH to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxy group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzamide moiety can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions typically involve the use of strong acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and phenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S,2R)-1-hydroxy-1-phenyl-2-propanyl]-4-methylbenzenesulfonamide
  • N-[(1S,2R)-1-hydroxy-1-phenyl-2-propanyl]-4-methylbenzamide

Uniqueness

N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide is unique due to its specific stereochemistry and the presence of both hydroxy and phenyl groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

442669-65-0

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide

InChI

InChI=1S/C17H19NO2/c1-13(16(19)14-9-5-3-6-10-14)18(2)17(20)15-11-7-4-8-12-15/h3-13,16,19H,1-2H3/t13-,16+/m0/s1

InChI Key

RLEBYZJBMZZXSZ-XJKSGUPXSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)C2=CC=CC=C2

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C(=O)C2=CC=CC=C2

Origin of Product

United States

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